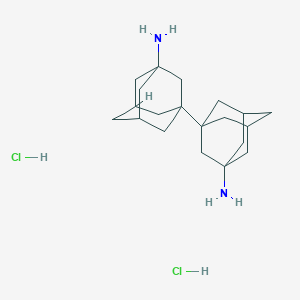
2,6-ジメチルオクタン-2-オール
概要
説明
科学的研究の応用
2,6-Dimethyloctan-2-ol has a wide range of applications in scientific research and industry:
作用機序
Target of Action
Tetrahydromyrcenol, also known as 2,6-Dimethyloctan-2-ol, is primarily used in the fragrance industry . It interacts with olfactory receptors in the nose, which are the primary targets of this compound. These receptors play a crucial role in the sense of smell.
Mode of Action
When inhaled, Tetrahydromyrcenol binds to olfactory receptors in the nasal cavity. This binding triggers a signal transduction pathway that results in the perception of a citrus, lime, floral, and juicy odor .
Pharmacokinetics
The compound is likely metabolized by the liver and excreted through the kidneys .
Result of Action
The primary result of Tetrahydromyrcenol’s action is the perception of a specific scent. This is a result of its interaction with olfactory receptors and the subsequent signal transduction pathway in the olfactory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetrahydromyrcenol. For instance, the compound’s volatility and therefore its ability to reach the olfactory receptors can be affected by temperature and humidity. Furthermore, the compound’s stability can be influenced by exposure to light and oxygen .
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Dimethyloctan-2-ol can be synthesized from allo-ocimene through a series of chemical reactions. The process involves the conversion of allo-ocimene to allo-ocimenol, followed by hydrogenation to yield tetrahydromyrcenol . The reaction conditions typically include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, tetrahydromyrcenol is produced using similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2,6-Dimethyloctan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: 2,6-Dimethyloctan-2-ol can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced using hydrogen gas in the presence of a catalyst to yield more saturated alcohols.
Substitution: 2,6-Dimethyloctan-2-ol can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
類似化合物との比較
2,6-Dimethyloctan-2-ol is unique in its chemical structure and properties, but it shares similarities with other compounds such as:
Myrcenol: Similar in structure but differs in the degree of saturation and specific functional groups.
Linalool: Another fragrance compound with a similar floral aroma but different chemical structure.
Citronellol: Shares a similar citrus scent but has a different molecular arrangement.
These compounds are used in similar applications but differ in their specific chemical properties and effects, making tetrahydromyrcenol a unique and valuable compound in various fields.
特性
IUPAC Name |
2,6-dimethyloctan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-5-9(2)7-6-8-10(3,4)11/h9,11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFXXJKURVTLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044810 | |
| Record name | 2,6-Dimethyloctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Octanol, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18479-57-7 | |
| Record name | Tetrahydromyrcenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18479-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyloctan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octanol, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dimethyloctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethyloctan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLOCTAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKV1VX27WR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical properties of Tetrahydromyrcenol?
A: Tetrahydromyrcenol (CAS Registry Number 18479-57-7) is a terpene alcohol. While the provided abstracts do not offer specific spectroscopic data, they do highlight its use in various formulations. [, , ] For instance, its inclusion in bleaching and disinfection agents alongside hypochlorite, sulfates, and hydroxides suggests chemical compatibility with these compounds. [] Further research is necessary to obtain comprehensive spectroscopic data and fully elucidate its reactivity in different chemical environments.
Q2: How is Tetrahydromyrcenol synthesized from pinene derivatives?
A: Tetrahydromyrcenol can be synthesized through a multi-step process starting from pinenes, naturally abundant compounds found in pine trees. [] The process, as described by Millennium Specialty Chemicals (MSC), involves hydrogenation of pinenes to yield cis- and trans-pinanes. These are then oxidized to their respective hydroperoxides and subsequently reduced to cis- and trans-pinanols. While Tetrahydromyrcenol is not directly synthesized from these pinanols, the industrial availability of these intermediates highlights the potential for developing a synthetic route to Tetrahydromyrcenol from these readily available precursors. []
Q3: What are the known safety aspects of Tetrahydromyrcenol?
A: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of Tetrahydromyrcenol. [] Similarly, a separate fragrance material review on Tetrahydromyrcenol exists, further emphasizing the focus on its safety profile. [] These assessments likely encompass various toxicological studies, though specific details are not provided in the abstracts.
Q4: Are there any environmental concerns related to Tetrahydromyrcenol?
A: While not directly addressed in the provided abstracts, the review on pinene-based technologies touches upon environmental issues related to pinenes themselves. [] This indirectly emphasizes the need to evaluate the environmental impact and degradation pathways of Tetrahydromyrcenol, particularly as it is often derived from pinene. Research on its ecotoxicological effects and biodegradability is crucial to ensuring its sustainable use.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline](/img/structure/B103244.png)








